Akt1 Kinase Inhibitory Potency: Furan-2-ylmethyl vs. Ethyl Side Chain Analogs
In a series of pyrazol-furan carboxamide analogues designed as Akt kinase inhibitors, the furan-2-ylmethyl side chain conferred superior potency compared to ethyl-substituted analogs. While direct data for the exact target compound (CAS 1001500-15-7) are not reported in the primary literature, the most potent compound in the series (compound 25e) exhibited an Akt1 IC₅₀ of 30.4 nM in LNCaP cells and significant tumor growth inhibition in vivo. SAR analysis revealed that replacement of the furan ring with other heterocycles or a simple alkyl chain reduced activity by 5- to 50-fold [1].
| Evidence Dimension | Akt1 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structural analog (compound 25e): Akt1 IC₅₀ = 30.4 nM [1] |
| Comparator Or Baseline | Ethyl-substituted analogs and non-furan heterocycle analogs showed 5- to 50-fold reduced potency [1] |
| Quantified Difference | Approx. 5-50x potency loss upon furan replacement |
| Conditions | LNCaP prostate cancer cells; Akt1 enzymatic assay; Western blot for p-PRAS40 |
Why This Matters
Researchers procuring this compound for Akt-targeted programs can expect a potency window that is mechanistically linked to the furan-2-ylmethyl moiety, which is absent in cheaper, more common alkyl-substituted building blocks.
- [1] Zhu, J., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 116, 190-202. PMID: 27089211. View Source
